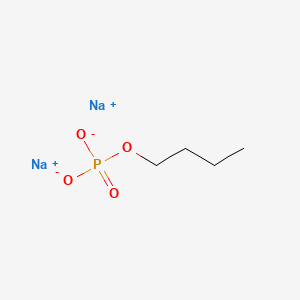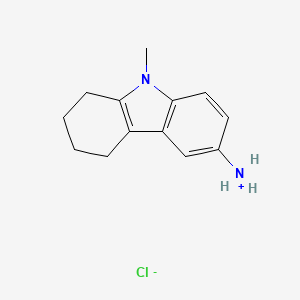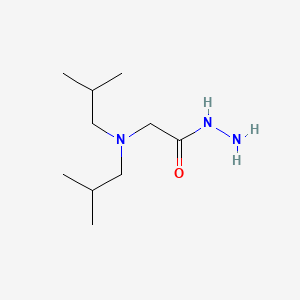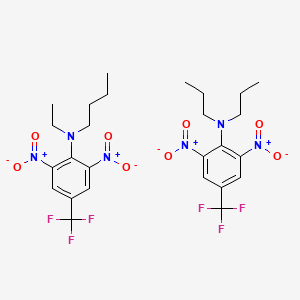
N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline;2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline and 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline are chemical compounds belonging to the class of dinitroaniline herbicides. These compounds are known for their pre-emergence selective herbicidal activity, primarily affecting the physiological growth processes associated with seed germination .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline typically involves the nitration of N-butyl-N-ethyl-4-(trifluoromethyl)aniline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the exothermic nature of the nitration process .
For 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline, a similar nitration process is employed, where N,N-dipropyl-4-(trifluoromethyl)aniline is subjected to nitration under controlled conditions .
Industrial Production Methods
Industrial production of these compounds involves large-scale nitration processes, where the aniline derivatives are nitrated in continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The nitrated products are then purified through crystallization or distillation techniques .
化学反应分析
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, where the nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups in these compounds can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of other complex organic molecules.
Biology: Studied for their effects on plant physiology and growth processes.
Medicine: Investigated for potential use in developing new pharmaceuticals.
Industry: Widely used as herbicides for controlling weed growth in agricultural fields.
作用机制
The primary mechanism of action of these compounds involves the inhibition of cell division in the root tips of germinating seeds. They interfere with the polymerization of tubulin, a protein essential for the formation of microtubules, which are crucial for cell division. This disruption leads to the inhibition of root growth, effectively controlling the germination and growth of weeds .
相似化合物的比较
Similar Compounds
N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline:
2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline: Another dinitroaniline herbicide with comparable herbicidal activity.
Uniqueness
These compounds are unique due to their specific chemical structure, which allows them to effectively inhibit cell division in plant roots. Their trifluoromethyl group enhances their stability and effectiveness as herbicides, making them more efficient compared to other herbicides without this functional group .
属性
分子式 |
C26H32F6N6O8 |
|---|---|
分子量 |
670.6 g/mol |
IUPAC 名称 |
N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline;2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/2C13H16F3N3O4/c1-3-5-6-17(4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23;1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h2*7-8H,3-6H2,1-2H3 |
InChI 键 |
HLLYDGVOMRCOFR-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-].CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



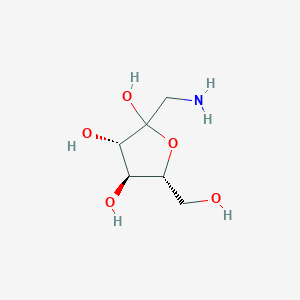
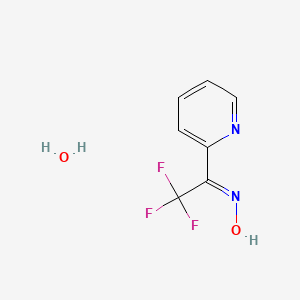

![2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13785777.png)
![1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea](/img/structure/B13785782.png)
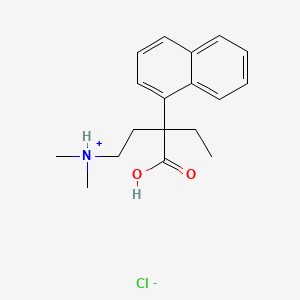
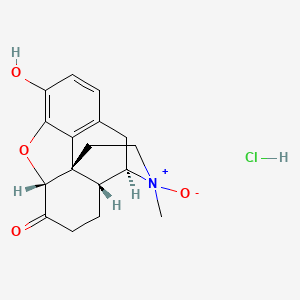
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt](/img/structure/B13785800.png)
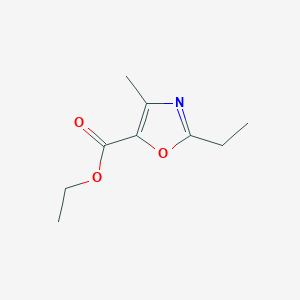
![calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13785832.png)
